cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
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Overview
Description
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is a chemical compound with the molecular formula C6H7F3O3 and a molecular weight of 184.11 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a cyclobutane ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethoxy-substituted alkene with a suitable cyclizing agent . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired cis-configuration of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylates or esters, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized cyclobutane derivatives .
Scientific Research Applications
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid include other trifluoromethoxy-substituted cyclobutanes and carboxylic acids, such as:
- 3-Trifluoromethoxy-cyclobutanecarboxylic acid
- 3-Trifluoromethoxy-cyclopentanecarboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific cis-configuration and the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(trifluoromethoxy)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYACEIXYASETJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247106-27-8 |
Source
|
Record name | 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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